1-Bromo-2-iso-butyloxy-4-fluorobenzene 1-Bromo-2-iso-butyloxy-4-fluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16952006
InChI: InChI=1S/C10H12BrFO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6H2,1-2H3
SMILES:
Molecular Formula: C10H12BrFO
Molecular Weight: 247.10 g/mol

1-Bromo-2-iso-butyloxy-4-fluorobenzene

CAS No.:

Cat. No.: VC16952006

Molecular Formula: C10H12BrFO

Molecular Weight: 247.10 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-iso-butyloxy-4-fluorobenzene -

Specification

Molecular Formula C10H12BrFO
Molecular Weight 247.10 g/mol
IUPAC Name 1-bromo-4-fluoro-2-(2-methylpropoxy)benzene
Standard InChI InChI=1S/C10H12BrFO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6H2,1-2H3
Standard InChI Key BCFJKNDOGOSMJC-UHFFFAOYSA-N
Canonical SMILES CC(C)COC1=C(C=CC(=C1)F)Br

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-bromo-2-iso-butyloxy-4-fluorobenzene is C10H12BrFO\text{C}_{10}\text{H}_{12}\text{BrFO}, with a molecular weight of 247.10 g/mol . Its structure consists of a benzene ring substituted with bromine (Br), fluorine (F), and an iso-butyloxy group (CH2O(CH(CH3)2\text{CH}_2\text{O}(\text{CH}(\text{CH}_3)_2). The iso-butyloxy group introduces steric bulk, influencing reactivity and solubility, while the electron-withdrawing effects of Br and F modulate electronic properties.

Table 1: Comparative Properties of Halogenated Aromatic Ethers

Property1-Bromo-2-iso-butyloxy-4-fluorobenzene1-Bromo-2-iso-butyloxy-5-fluorobenzene
Molecular FormulaC10H12BrFO\text{C}_{10}\text{H}_{12}\text{BrFO}C10H12BrFO\text{C}_{10}\text{H}_{12}\text{BrFO}
Molecular Weight247.10 g/mol247.10 g/mol
Halogen PositionsBr (1), F (4)Br (1), F (5)
SMILESCC(C)COc1cc(F)c(Br)cc1CC(COc1ccc(cc1Br)F)C

The positional isomerism of fluorine (4- vs. 5-) alters dipole moments and intermolecular interactions, potentially affecting crystallization and solubility .

Synthesis and Reaction Pathways

Nucleophilic Aromatic Substitution

A common route to analogous brominated aryl ethers involves nucleophilic substitution. For example, 2-bromo-5-chlorophenol undergoes methylation using methyl iodide and potassium carbonate in N,N\text{N,N}-dimethylformamide (DMF) to yield 2-bromo-5-chloroanisole in 97% yield . Adapting this method, the iso-butyloxy group could be introduced via reaction of 2-bromo-4-fluorophenol with iso-butyl bromide under similar conditions.

Demethylation and Functionalization

Boron tribromide (BBr3\text{BBr}_3) in dichloromethane effectively demethylates methoxy groups to hydroxyl groups . For instance, 2-bromo-5-chloroanisole treated with BBr3\text{BBr}_3 at 40C-40^\circ \text{C} yields the corresponding phenol. This step could precede iso-butyloxy group installation in a multi-step synthesis.

Key Reaction Conditions

  • Solvent: Dichloromethane (DCM), DMF

  • Catalysts: K2CO3\text{K}_2\text{CO}_3, Cs2CO3\text{Cs}_2\text{CO}_3, tetrabutylammonium iodide

  • Temperature: 40C-40^\circ \text{C} to 100C100^\circ \text{C}

Physicochemical Properties

Solubility and Partitioning

While experimental data for the 4-fluoro isomer is unavailable, analogs like 2-bromo-5-chlorophenol exhibit moderate solubility in organic solvents (e.g., 0.105 mg/mL in DCM) . The iso-butyloxy group likely enhances lipid solubility, as seen in similar compounds with log PP values around 2.7–3.3 .

Spectroscopic Characteristics

  • 1H^1\text{H} NMR: Expected signals include a singlet for the aromatic proton adjacent to Br and F, and multiplet peaks for the iso-butyloxy methyl groups.

  • Mass Spectrometry: A molecular ion peak at m/zm/z 247.10 with isotopic patterns characteristic of Br and F .

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